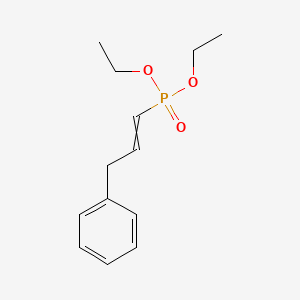![molecular formula C25H23N3 B14285664 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine CAS No. 138408-51-2](/img/structure/B14285664.png)
3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine typically involves the functionalization of imidazole derivatives. One common method is the lithiation of 1-(triphenylmethyl)imidazole, followed by its reaction with various electrophiles . This process can be efficiently carried out using flow chemistry techniques at ambient temperature, achieving high yields in short reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to ensure consistent and high-yield production .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The lithiation of the imidazole ring allows for subsequent substitution reactions with different electrophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Lithium Reagents: Used for the lithiation of the imidazole ring.
Electrophiles: Various electrophiles can be used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions depend on the electrophiles used. For example, the reaction with alkyl halides can introduce alkyl groups, while reactions with acyl chlorides can introduce acyl groups .
Scientific Research Applications
3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, influencing biological pathways. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, affecting drug metabolism .
Comparison with Similar Compounds
Similar Compounds
1-(Triphenylmethyl)imidazole: A closely related compound used in similar synthetic applications.
4(5)-(Hydroxymethyl)imidazole: Another imidazole derivative with different functional groups.
Methyl 2-nitro-1-imidazoleacetate: An imidazole compound with nitro and ester groups.
Uniqueness
3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine is unique due to the presence of the triphenylmethyl group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
138408-51-2 |
|---|---|
Molecular Formula |
C25H23N3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-(1-tritylimidazol-4-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C25H23N3/c26-18-10-17-24-19-28(20-27-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-17,19-20H,18,26H2 |
InChI Key |
PSKFCFRJPUWICJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)

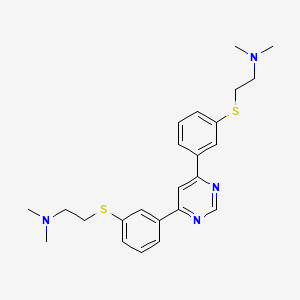
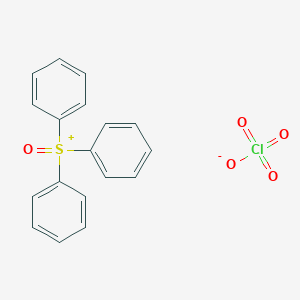
![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)

![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)
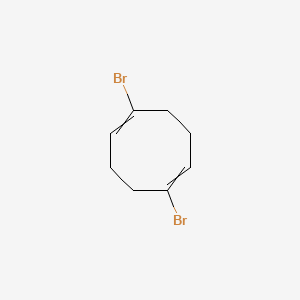
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
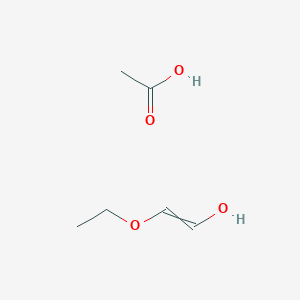
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
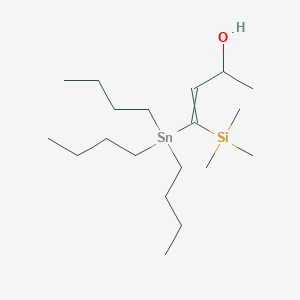
![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)
